![molecular formula C14H10FN3O2S B1372602 2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid CAS No. 1082187-03-8](/img/structure/B1372602.png)
2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : This chemical has been used in synthesizing various heterocyclic compounds. For example, the hydrolysis of related compounds has led to the creation of aminocarboxylic acids, which further undergo transformations to yield derivatives like oxazinones, pyrimidinones, and thienopyrimidines (Al‐Sehemi & Bakhite, 2005).
Formation of Bioactive Compounds : There's a focus on synthesizing bioactive compounds, such as antimicrobial and anti-inflammatory agents, using related thienopyrimidine derivatives. These compounds are prepared by various chemical reactions, indicating the versatility and potential biomedical applications of the thienopyrimidine class (Tolba et al., 2018).
Biological and Pharmacological Applications
Antioxidant and Antimicrobial Activities : Thienopyrimidine derivatives, similar to the chemical , have been studied for their antioxidant and antimicrobial properties. These properties highlight the potential of such compounds in therapeutic applications (Saundane et al., 2012).
Inhibition of Protein Kinases : Some derivatives of thienopyrimidine have shown significant inhibition of human protein kinase CK2, an enzyme involved in cell regulation. This suggests potential applications in cancer research and treatment (Golub et al., 2011).
Binding Studies with Bovine Serum Albumin : The interactions of thienopyrimidine derivatives with bovine serum albumin have been studied, providing insights into how these compounds might interact with biological molecules, which is crucial for drug development (Meng et al., 2012).
properties
IUPAC Name |
2-[[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-9-3-1-8(2-4-9)10-6-21-14-12(10)13(17-7-18-14)16-5-11(19)20/h1-4,6-7H,5H2,(H,19,20)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBDWKKFBANLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.